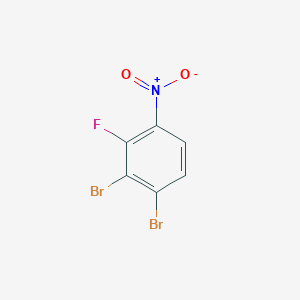

1,2-Dibromo-3-fluoro-4-nitrobenzene

Overview

Description

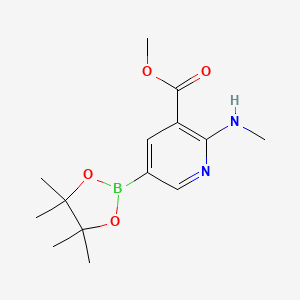

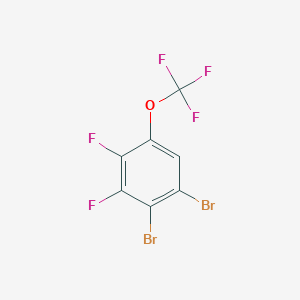

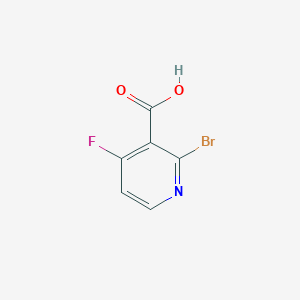

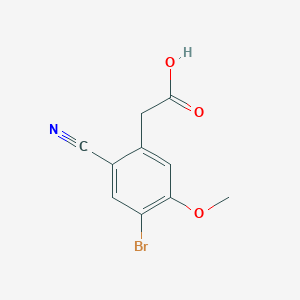

1,2-Dibromo-3-fluoro-4-nitrobenzene is a chemical compound with the molecular formula C6H2Br2FNO2 . It is a solid substance .

Synthesis Analysis

The synthesis of this compound involves several steps. One method starts with 1,4-dibromo-2-fluorobenzene, which is reacted with trifluoroacetic acid, trifluoroacetic anhydride, and NH4NO3. The mixture is stirred at room temperature overnight .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one nitro group .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 298.89 g/mol .Scientific Research Applications

Temporary Anion States and Dissociative Electron Attachment

Research has investigated the interaction of electrons with nitrobenzene derivatives, focusing on electron attachment to π* molecular orbitals and the formation of negative ions. Such studies are crucial for understanding the electronic properties and reactivity of these compounds, which can be relevant in designing materials with specific electronic characteristics (Asfandiarov et al., 2007).

Catalysis and Organic Synthesis

The effectiveness of palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides has been demonstrated, showcasing the potential of these reactions in creating complex organic molecules for pharmaceuticals, agrochemicals, and material science applications (Kim & Yu, 2003).

Solvent Use in Organometallic Chemistry

Fluorobenzenes, including compounds related to 1,2-Dibromo-3-fluoro-4-nitrobenzene, are increasingly recognized for their use as solvents in organometallic chemistry and transition-metal-based catalysis. Their weak coordination to metal centers allows for their use in reactions requiring non-coordinating solvents, enabling precise control over reaction conditions and outcomes (Pike et al., 2017).

Hydrogen and Halogen Bonding in Solution

The study of hydrogen and halogen bonding interactions involving fluorinated compounds provides insights into the design of new materials with tailored properties. These interactions are crucial in supramolecular chemistry and crystal engineering, influencing the stability and properties of the resulting structures (Libri et al., 2008).

Fluorination Techniques

Research on the fluorination of aromatic compounds, including methods using xenon difluoride in the presence of boron trifluoride etherate, highlights advancements in synthetic chemistry. These methods enable the selective introduction of fluorine atoms into aromatic rings, a crucial step in the development of many pharmaceuticals and agrochemicals (Fedorov et al., 2015).

properties

IUPAC Name |

1,2-dibromo-3-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFWTDJLAFTAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.